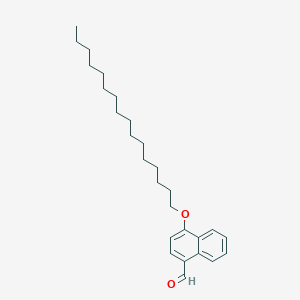![molecular formula C8H16O5 B14631997 acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol CAS No. 57415-98-2](/img/structure/B14631997.png)
acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is a chemical compound that combines the properties of acetic acid and a dioxolane derivative. This compound is characterized by its unique structure, which includes a dioxolane ring and a methanol group attached to an acetic acid moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of acetic acid with [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol under controlled conditions. The reaction is often catalyzed by an acid catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity and quality of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.
化学反应分析
Types of Reactions
Acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
科学研究应用
Acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of various products. The dioxolane ring and methanol group play crucial roles in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in various applications.
Methanol: A simple alcohol used as a solvent and in chemical synthesis.
Dioxolane derivatives: Compounds containing the dioxolane ring, used in various chemical reactions and applications.
Uniqueness
Acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of both acetic acid and dioxolane moieties allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.
属性
CAS 编号 |
57415-98-2 |
|---|---|
分子式 |
C8H16O5 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H12O3.C2H4O2/c1-6(2)8-4-5(3-7)9-6;1-2(3)4/h5,7H,3-4H2,1-2H3;1H3,(H,3,4)/t5-;/m1./s1 |
InChI 键 |
KKQACHPJBXXEBS-NUBCRITNSA-N |
手性 SMILES |
CC(=O)O.CC1(OC[C@H](O1)CO)C |
规范 SMILES |
CC(=O)O.CC1(OCC(O1)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)
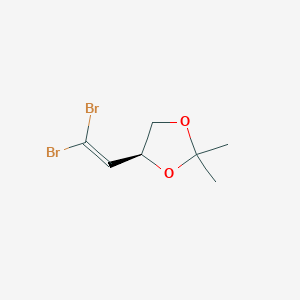
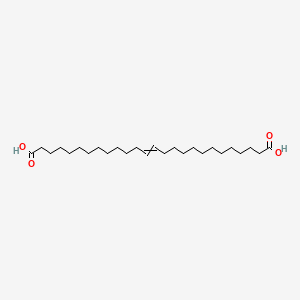
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)

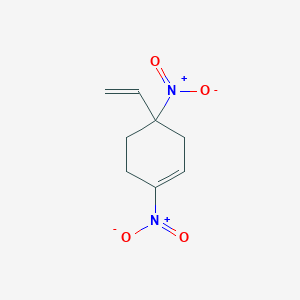
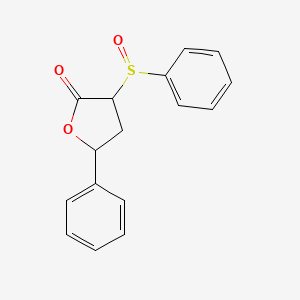
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
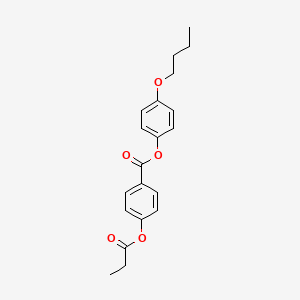
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
